(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine
Description
Properties
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLKPEMBTBLDPI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-methylpropan-1-amine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-methylpropan-1-amine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the fluorophenyl group to a fluorocyclohexyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include ketones, aldehydes, substituted amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the amine group facilitates its interaction with biological molecules. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on Aromatic Rings
- Halogen vs. Methoxy groups (e.g., in ) introduce electron-donating effects, which may reduce metabolic stability compared to fluorine.
- Vicinal Halogenation : The 3-Cl,4-F substitution in creates steric and electronic interplay, while the cyclopropane ring imposes conformational rigidity, contrasting with the flexibility of the propanamine chain in the target compound.
Backbone and Stereochemical Modifications
Table 2: Backbone and Stereochemical Variations
| Compound Name | Backbone Structure | Stereochemistry | References |
|---|---|---|---|
| This compound | Linear alkyl chain | (2R) configuration | |
| 1-(Fluorophenyl)propan-2-ylamine | Branched alkyl chain | Racemic or undefined | |
| (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine | Cyclopropane ring | (1R,2S) configuration | |
| (2RS)-1-(4-Methoxyphenyl)propan-2-amine | Linear alkyl chain | Racemic mixture |
- Branched vs. Linear Chains: The methyl branch in the target compound introduces steric hindrance near the chiral center, which may influence enantioselective interactions.
- Cyclopropane Rigidity : The cyclopropane-containing analog restricts rotational freedom, which could enhance binding specificity but reduce adaptability to diverse receptor conformations.
Pharmacological and Physicochemical Properties
Lipophilicity and Metabolic Stability
- Fluorine’s Role : The 4-fluorophenyl group in the target compound balances lipophilicity (LogP ~2.1 estimated) and metabolic resistance due to fluorine’s electronegativity. Chlorine analogs (e.g., ) exhibit higher LogP (~2.8) but may undergo slower oxidative metabolism.
- Methoxy Group Drawbacks : The methoxy-substituted compound likely has reduced metabolic stability due to demethylation pathways, a common issue with ether-containing drugs.
Stereochemical Impact on Bioactivity
- The (2R) configuration of the target compound may confer selectivity for amine transporters or receptors, as seen in enantiomerically resolved drugs like levomilnacipran. Racemic mixtures (e.g., ) often require higher doses to achieve efficacy, increasing toxicity risks.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for achieving high enantiomeric purity in (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine?
- Methodological Answer : The synthesis typically involves a two-step process starting from 4-fluorobenzaldehyde and 2-methylpropan-1-amine. To ensure enantiomeric purity, asymmetric catalysis (e.g., chiral transition-metal catalysts like Ru-BINAP complexes) can be employed during the reductive amination step. Post-synthesis, enantiomeric excess can be quantified using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or via polarimetry. Purification via recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) may further enhance purity .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL (via the SHELX suite) for single-crystal structure determination to unambiguously assign the absolute configuration. This is critical for validating the (2R) stereochemistry .
- Chiral NMR analysis : Employ chiral shift reagents (e.g., Eu(hfc)₃) or derivatization with enantiopure agents (e.g., Mosher’s acid chloride) to distinguish enantiomers in solution .
Q. How does the 4-fluorophenyl group influence the compound’s physicochemical and biological properties?
- Methodological Answer : The fluorine atom enhances lipophilicity (logP), improving membrane permeability, as measured via octanol-water partition assays. Its electronegativity also modulates electronic interactions with biological targets (e.g., hydrogen bonding or dipole interactions). Computational tools like COSMO-RS can predict solvation effects, while comparative studies with non-fluorinated analogs validate these effects experimentally .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer :
- Purity validation : Confirm enantiomeric excess (>98%) via chiral HPLC and assess chemical purity using LC-MS to rule out impurities as confounding factors.
- Assay standardization : Replicate studies under controlled conditions (e.g., buffer pH, temperature, cell line viability). Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays for activity) to cross-validate results.
- Meta-analysis : Compare pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability) across studies to identify species- or model-specific discrepancies .
Q. What strategies optimize the pharmacokinetic profile of this compound derivatives without compromising target affinity?
- Methodological Answer :
- Structural modifications : Introduce metabolically stable groups (e.g., deuterium at labile positions) or fluorinated bioisosteres to enhance metabolic stability.
- Pro-drug design : Mask the amine group with enzymatically cleavable moieties (e.g., carbamates) to improve oral bioavailability.
- In silico modeling : Use molecular dynamics simulations (e.g., Schrödinger’s Desmond) to predict ADMET properties and guide synthetic prioritization .
Q. What experimental approaches elucidate the binding mode of this compound to its biological target?
- Methodological Answer :
- Co-crystallization : Solve the X-ray structure of the compound bound to its target protein (e.g., a GPCR or enzyme) using SHELX for refinement .
- Mutagenesis studies : Identify critical binding residues via alanine-scanning mutagenesis and measure activity shifts using radioligand displacement assays.
- Computational docking : Perform ensemble docking (e.g., AutoDock Vina) with flexible receptor models to account for conformational changes upon binding .
Data Analysis and Experimental Design
Q. How should researchers design experiments to compare the bioactivity of (2R)- and (2S)-enantiomers?
- Methodological Answer :
- Enantioselective synthesis : Prepare both enantiomers via chiral pool synthesis or kinetic resolution.
- Parallel screening : Test both enantiomers in identical assay systems (e.g., receptor binding, cytotoxicity) with strict controls for concentration and exposure time.
- Statistical analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences in potency (IC₅₀/EC₅₀) and efficacy (Emax) .
Q. What methodologies address low yields in the final step of this compound synthesis?
- Methodological Answer :
- Reaction optimization : Screen solvents (e.g., THF vs. DCM), temperatures, and catalysts (e.g., Pd/C vs. Raney Ni) using design-of-experiments (DoE) approaches.
- In-line monitoring : Employ PAT tools (e.g., ReactIR) to track reaction progression and identify bottlenecks.
- Byproduct analysis : Use LC-MS/MS to characterize side products and adjust stoichiometry or quenching protocols accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
